4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) is a sterically twisted, wide-bandgap (3.4 eV) carbazole derivative primarily procured as a host material for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs . By incorporating methyl groups at the 2,2'-positions of the biphenyl core, CDBP achieves a tilted molecular conformation that restricts pi-conjugation, yielding a triplet energy (T1) of 3.0 eV and a glass transition temperature (Tg) of 94 °C [1]. For industrial and advanced laboratory procurement, high-purity sublimed grades (>99.0%) are strictly required, as trace impurities and structural defects act as non-radiative recombination centers that degrade device efficiency and operational stability .
Generic substitution of CDBP with the industry-standard host 4,4'-bis(carbazol-9-yl)biphenyl (CBP) critically fails in blue-emitting architectures because CBP's lower triplet energy (~2.56 eV) is insufficient to confine excitons on deep-blue dopants like FIrpic (T1 ≈ 2.65 eV), resulting in severe reverse energy transfer and emission quenching [1]. Conversely, while alternative high-triplet hosts like mCP (T1 ≈ 2.90 eV) offer sufficient energy confinement, they suffer from poor morphological stability due to a low glass transition temperature (Tg ≈ 55 °C), leading to film recrystallization during device operation[2]. CDBP occupies a strict procurement sweet spot, utilizing steric hindrance to decouple the biphenyl core, thereby delivering the high triplet energy required for blue emitters without sacrificing the thermal stability necessary for vacuum-deposited thin films[1].
The introduction of methyl groups at the 2,2'-positions of the biphenyl core in CDBP forces a twisted conformation that breaks extended conjugation, significantly elevating its triplet energy compared to the unmethylated analog, CBP[1]. Spectroscopic measurements at 77 K demonstrate that CDBP achieves a triplet energy of 3.0 eV, whereas CBP is limited to 2.56 eV [2]. This 0.44 eV energy differential is strictly required to enable exothermic energy transfer to blue phosphorescent emitters like FIrpic and prevent endothermic back-transfer [1].
| Evidence Dimension | Triplet Energy Level (T1) |
| Target Compound Data | 3.0 eV (CDBP) |
| Comparator Or Baseline | 2.56 eV (CBP) |
| Quantified Difference | +0.44 eV higher triplet energy |
| Conditions | Measured via low-temperature (77 K) transient photoluminescence spectroscopy |
Ensures complete exciton confinement on blue dopants, dictating the selection of CDBP over CBP for all high-energy emission layers.
The 3.0 eV triplet energy of CDBP directly translates into quantitative performance gains in blue phosphorescent OLEDs. In head-to-head device fabrications using FIrpic as the blue dopant, the use of CDBP as the host material yielded an External Quantum Efficiency (EQE) of 10.4%, alongside a current efficiency of 20.5 cd/A[1]. In contrast, identical architectures utilizing CBP as the host plateaued at an EQE of 5.1% due to endothermic exciton leakage [2].
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) |
| Target Compound Data | 10.4% EQE |
| Comparator Or Baseline | 5.1% EQE (CBP host baseline) |
| Quantified Difference | 2.04x increase in EQE |
| Conditions | FIrpic-doped vacuum-deposited blue PhOLED devices |
Provides a quantitative justification for procuring CDBP to double the luminous efficiency of blue-emitting optoelectronic devices.
While CDBP excels in efficiency, its specific molecular geometry localizes excitation on the carbazole units, increasing its propensity to form intermolecular triplet excimers at high concentrations compared to CBP [1]. Electrically pumped degradation tests reveal that pure CDBP-hosted devices can exhibit up to a tenfold reduction in operational lifetime (t50) relative to CBP devices [1]. Consequently, engineering teams must procure and formulate CDBP in mixed-host systems or carefully optimize doping concentrations to balance high EQE with acceptable device longevity[1].
| Evidence Dimension | Operational Lifetime (t50) and Excimer Formation |
| Target Compound Data | High excimer formation >10% concentration; ~10x lower t50 in pure films |
| Comparator Or Baseline | CBP (Low excimer tendency; higher t50 baseline) |
| Quantified Difference | 10x reduction in pure-host lifetime requiring mixed-host mitigation |
| Conditions | Electrically pumped degradation tests at 3000 cd/m² initial luminance |
Forces buyers to plan for mixed-host formulations or specialized doping ratios rather than using CDBP as a simple 1:1 drop-in replacement for CBP.
When selecting high-triplet-energy hosts, buyers often compare CDBP against mCP (1,3-bis(carbazol-9-yl)benzene). While both offer sufficient triplet energy for blue emitters, mCP possesses a low glass transition temperature (Tg) of 55 °C, making it prone to morphological degradation and recrystallization during vacuum deposition and device operation[1]. CDBP, due to its rigid dimethylbiphenyl core, achieves a Tg of 94 °C . This 39 °C increase in thermal robustness maintains stable film morphology in standard industrial thermal evaporation workflows, preventing phase separation between the host and the dopant [1].
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 94 °C (CDBP) |
| Comparator Or Baseline | 55 °C (mCP) |
| Quantified Difference | +39 °C higher Tg |
| Conditions | Differential scanning calorimetry (DSC) for thin-film morphological stability |
Ensures compatibility with mainstream vacuum-deposition manufacturing workflows without the risk of film recrystallization associated with low-Tg alternatives.
Because of its 3.0 eV triplet energy, CDBP is strictly required over CBP for hosting deep-blue emitters (e.g., FIrpic, T1 = 2.65 eV) where preventing reverse energy transfer is necessary to maintain high External Quantum Efficiency (EQE)[1].
The wide bandgap (3.4 eV) and HOMO level (6.1 eV) of CDBP make it highly effective as an exciton-blocking layer, strategically deposited to prevent excitons from migrating out of the emissive layer and into adjacent hole-transport layers .
To mitigate its tendency for triplet excimer formation at high concentrations, CDBP is frequently procured as a co-host alongside hole-transporting or electron-transporting matrices. This formulation strategy allows engineers to harness its high triplet energy while extending the operational lifetime (t50) of the device [2].
Irritant